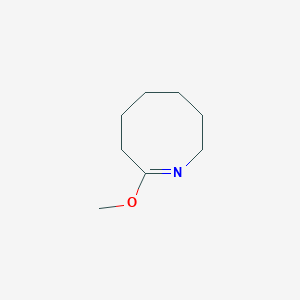

8-methoxy-2,3,4,5,6,7-hexahydroazocine

Description

Structure

3D Structure

Properties

IUPAC Name |

8-methoxy-2,3,4,5,6,7-hexahydroazocine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-10-8-6-4-2-3-5-7-9-8/h2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMDBTEDONMQAII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NCCCCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 8 Methoxy 2,3,4,5,6,7 Hexahydroazocine and Analogous Hexahydroazocine Architectures

Strategies for Azocine (B12641756) Ring Construction

The synthesis of the azocine ring, a medium-sized heterocycle, presents unique challenges due to unfavorable entropic and transannular strain factors. However, modern synthetic chemistry has overcome these hurdles through several key strategic approaches. These include intramolecular cyclizations of acyclic precursors and the expansion of smaller, more readily available ring systems. The choice of strategy often depends on the desired substitution pattern and stereochemistry of the final azocine product.

Ring-Closing Metathesis (RCM) Approaches

Ring-closing metathesis (RCM) has emerged as a powerful and widely used method for the synthesis of unsaturated rings, including hexahydroazocines. This reaction involves the intramolecular metathesis of a diene, catalyzed by a metal alkylidene complex, to form a cycloalkene and a volatile byproduct, typically ethylene. The efficiency of RCM has made it a favored strategy for constructing rings that were previously difficult to obtain.

Asymmetric RCM provides a valuable pathway to enantiomerically pure cyclic amines. Key strategies for achieving this include the kinetic resolution of racemic dienes or the desymmetrization of prochiral meso-trienes. Molybdenum alkylidene catalysts have been particularly successful in this area. For instance, Hoveyda and coworkers demonstrated the use of a molybdenum catalyst to access six-, seven-, and eight-membered cyclic amines in good yields and with high enantioselectivity, reaching up to 98% enantiomeric excess (ee).

First-Generation Grubbs Catalysts (G-I): Early applications demonstrated that subjecting substrates like allylamines to G-I could produce the desired ring-closed products in good to excellent yields.

Second-Generation Grubbs Catalysts (HG-II): The replacement of a phosphine ligand with an N-heterocyclic carbene (NHC) led to the second-generation catalysts. These catalysts, such as the Hoveyda-Grubbs second-generation catalyst (HG-II), exhibit superior reactivity and stability, allowing for RCM of even challenging substrates with lower catalyst loadings and shorter reaction times.

Indenylidene Catalysts: For certain substituted olefins, indenylidene-based ruthenium catalysts have been shown to outperform their benzylidene counterparts, leading to higher yields of the desired cyclic products.

The combination of aza-Claisen rearrangement with RCM has also been employed to create complex azocine derivatives. In one example, a precursor was treated with a first-generation Grubbs catalyst (Grubbs I) to yield pyrimido[5,4-b]azocine derivatives in excellent yields.

| Catalyst Generation | Common Name | Key Feature | Application Example | Reference |

|---|---|---|---|---|

| First | Grubbs I (G-I) | Initial successful catalyst for aza-cycle synthesis. | Used to form pyrimido[5,4-b]azocine derivatives. | |

| Second | Hoveyda-Grubbs II (HG-II) | Features an N-heterocyclic carbene (NHC) ligand for enhanced reactivity and stability. | General synthesis of unsaturated nitrogen heterocycles with improved yields. | |

| Specialized | Indenylidene Catalyst | More stable than benzylidene counterparts, effective for substituted olefins. | Synthesis of substituted tetrahydropyridines and other aza-cycles. |

Cycloaddition Reactions in Azocine Synthesis

Cycloaddition reactions offer a convergent approach to building the azocine core by forming multiple carbon-carbon or carbon-heteroatom bonds in a single step. Various modes of cycloaddition, including [4+2+2], [6+2], and [3+2] pathways, have been successfully applied. For example, rhodium-catalyzed [4+2+2] cycloadditions of dienyl isocyanates and terminal alkynes have been developed to produce bicyclic azocines with high yields and excellent enantioselectivity. A [6+2] cycloaddition has also been proposed as a simple and effective route to azocine derivatives.

Photochemical reactions provide a unique avenue for constructing complex molecular architectures, including azocine precursors. The [2+2] photocycloaddition of an olefin and an enone is a classic method for creating highly strained cyclobutane rings. This reaction can be performed intramolecularly, where subsequent thermal fragmentation of the resulting fused-ring system can lead to ring expansion, providing a powerful route to medium-sized rings like azocines.

Another photochemical strategy involves the generation of reactive intermediates like azomethine ylides. These ylides can be formed through the photodecarboxylation of N-phthaloylglycine derivatives. Once formed, the azomethine ylide can undergo a [3+2] cycloaddition with a suitable dipolarophile, such as acrylonitrile, to yield heterocyclic adducts that can serve as precursors to functionalized azocine systems.

Rearrangement Reactions for Ring Expansion

Ring expansion reactions provide an alternative and powerful method for synthesizing azocine rings from smaller, more readily accessible heterocyclic precursors. This strategy avoids the challenges of direct eight-membered ring cyclization.

Several distinct ring expansion methodologies have been reported:

From Annulated Tetrahydropyridines: An alkyne-induced ring expansion of annulated tetrahydropyridines can form the azocine ring. The proposed mechanism involves a Michael addition of the tertiary nitrogen to the alkyne, followed by a nucleophilic substitution in the resulting zwitterionic intermediate.

From Cyclic Oximes: A regiocontrolled reductive ring expansion of cyclic oximes using diisobutylaluminum hydride has been shown to produce benzo[b]azocine and dibenzo[b,f]azocine derivatives in high yields as single regioisomers.

From 1-Sulfonyl-1,2,3-triazoles: A rhodium(II)-catalyzed denitrogenative reaction of 1-sulfonyl-1,2,3-triazoles can trigger a ring expansion to form seven-membered enaminones, which are precursors to larger heterocyclic systems.

Copper-Catalyzed Rearrangement: Binaphthyl-azocines have been synthesized through a direct copper-catalyzed ring expansion of binaphthyl-azepines with α-diazocarbonyl reagents, a transformation classified as a-Stevens rearrangement.

| Starting Material | Reagents/Catalyst | Reaction Type | Product Type | Reference |

|---|---|---|---|---|

| Annulated Tetrahydropyridines | Activated Alkynes | Alkyne-Induced Ring Expansion | Azocines | |

| Cyclic Oximes | Diisobutylaluminum hydride (DIBAL-H) | Reductive Ring Expansion | Benzo[b]azocines | |

| Binaphthyl-azepines | α-Diazocarbonyls, Copper Catalyst | -Stevens Rearrangement | Binaphthyl-azocines | |

| 1-Sulfonyl-1,2,3-triazoles | Rhodium(II) Catalyst | Denitrogenative Ring Expansion | Enaminone Precursors |

Intramolecular Cyclization Pathways

Intramolecular cyclization reactions are powerful tools for the construction of cyclic systems, including the eight-membered hexahydroazocine ring. These methods rely on the formation of a carbon-carbon or carbon-heteroatom bond between two ends of a linear precursor.

Intramolecular Friedel-Crafts reactions are effective for the synthesis of polycyclic systems containing an azocine ring, particularly dibenz[b,f]azocine derivatives. researchgate.net This electrophilic aromatic substitution reaction involves the cyclization of a suitable precursor containing an aromatic ring and an electrophilic moiety tethered by a flexible chain. wikipedia.org The key step is the ring closure of nitrogen-containing carboxylic acids or alkanols in the presence of a Lewis acid catalyst such as AlCl₃ or a protic acid like polyphosphoric acid (PPA). researchgate.net The reaction proceeds through the formation of an acylium ion or a carbocation, which then attacks the electron-rich aromatic ring to form the new ring system. The success of the intramolecular Friedel-Crafts reaction is often dependent on the length and nature of the tether, with the formation of six-membered rings being generally favored, though five- and seven-membered rings can also be formed. masterorganicchemistry.com For the synthesis of azocine rings, a longer, more flexible chain is required to facilitate the formation of the eight-membered ring.

A highly regio- and stereoselective method for the synthesis of medium-sized heterocycles, including eight-membered rings, utilizes the palladium(0)-catalyzed cyclization of bromoallenes. acs.orgacs.org In this reaction, the bromoallene acts as an allyl dication equivalent. nih.gov The intramolecular nucleophilic attack by a nitrogen or oxygen atom occurs exclusively at the central carbon of the allene moiety. nih.gov This methodology provides a catalytic route to seven- and eight-membered heterocycles without the need for high-dilution conditions, which are often necessary to favor intramolecular cyclization over intermolecular polymerization. acs.org Interestingly, the stereochemistry of the resulting cyclic product is dependent on the nature of the nucleophile; bromoallenes with a carbon nucleophile and a five-atom tether yield eight-membered rings with a trans-configuration, while those with oxygen or nitrogen nucleophiles selectively produce the cis-isomers. acs.org

| Catalyst | Substrate | Key Feature | Product |

| Pd(PPh₃)₄ | Bromoallene with a tethered nitrogen nucleophile | Intramolecular nucleophilic attack at the central allene carbon | cis-Eight-membered nitrogen heterocycle |

Rhodium-catalyzed intramolecular C-H activation has emerged as a powerful and atom-economical strategy for the synthesis of N-heterocycles. researchgate.netrsc.org This approach involves the activation of a typically unreactive C-H bond and its subsequent coupling with another part of the molecule to form a new ring. For the construction of azocine rings, this methodology offers a direct route that avoids the pre-functionalization of starting materials often required in other synthetic methods. Rhodium(III) catalysts are commonly employed due to their high efficiency and selectivity in C-H functionalization reactions. researchgate.netnih.gov The reaction often proceeds through a cyclometalation pathway, where the rhodium catalyst coordinates to a directing group within the substrate, facilitating the activation of a nearby C-H bond to form a rhodacycle intermediate. nih.gov Subsequent insertion of an internal alkene or alkyne, followed by reductive elimination, forges the new ring and regenerates the active catalyst.

Addition Reactions and Condensation Strategies

The formation of the hexahydroazocine ring can also be achieved through addition and condensation reactions that build the eight-membered ring in a stepwise manner.

A novel and efficient, metal-free procedure for the synthesis of azocine derivatives involves the addition reaction of enaminones with a suitable cyclic ketone, followed by an oxidative cleavage of the resulting vicinal diol. rsc.orgrsc.org Enaminones, which are versatile building blocks in organic synthesis, are readily prepared from the condensation of β-dicarbonyl compounds with amines. rsc.org In this one-pot synthesis, the enaminone undergoes an addition reaction with a cyclic α-diketone, such as acenaphthoquinone, to form a vicinal diol intermediate. rsc.orgrsc.org Subsequent treatment with an oxidizing agent like periodic acid (H₅IO₆) leads to the oxidative cleavage of the C-C bond of the diol, resulting in the formation of the eight-membered azocine ring. rsc.org This method is characterized by its mild reaction conditions, high yields, and simple work-up procedure, making it an attractive approach for the synthesis of a variety of azocine derivatives. rsc.org

| Step | Reactants | Key Reagent | Intermediate | Product |

| 1. Addition | Enaminone, Acenaphthoquinone | Base (e.g., Et₃N) | Vicinal diol | - |

| 2. Oxidative Cleavage | Vicinal diol from Step 1 | Periodic acid (H₅IO₆) | - | Azocine derivative |

Base-Mediated Regio- and Stereoselective Intermolecular Addition of Alkynes to N-Heterocycles

The construction of unsaturated N-heterocyclic systems, which can be precursors to saturated rings like hexahydroazocine, can be achieved through the base-mediated addition of alkynes to N-heterocycles. While not directly yielding a saturated hexahydroazocine, this method establishes a crucial carbon-nitrogen bond and introduces functionality that can be further elaborated. The regio- and stereoselectivity of such additions are highly dependent on the reaction conditions, including the choice of base, solvent, and the nature of the substituents on both the N-heterocycle and the alkyne. For instance, the use of a strong base like potassium hydroxide can facilitate the addition of an N-H bond across the carbon-carbon triple bond of an alkyne, leading to the formation of an enamine moiety within a larger ring system. The subsequent reduction of the resulting double bond would lead to the desired saturated hexahydroazocine scaffold.

Multicomponent Cyclocondensations

Multicomponent reactions (MCRs) offer an efficient pathway for the synthesis of complex heterocyclic structures, including those related to the hexahydroazocine framework, by combining three or more reactants in a single synthetic operation. These reactions are highly valued for their atom economy and the ability to rapidly build molecular complexity. For the synthesis of substituted N-heterocycles, a multicomponent approach could involve the condensation of an amino ketone, an aldehyde, and a third component that facilitates ring closure. While specific examples leading directly to 8-methoxy-2,3,4,5,6,7-hexahydroazocine are not prevalent in the literature, the principles of MCRs are applicable. For example, a reaction involving a suitably functionalized amino ketone containing a methoxy (B1213986) group could potentially cyclize with other reactants to form the eight-membered ring. The success of such a strategy would hinge on the careful selection of starting materials and reaction conditions to favor the desired cyclization pathway.

Reaction of Activated Acetylenes with Beta-Amino Ketones

The reaction between activated acetylenes (alkynes bearing electron-withdrawing groups) and β-amino ketones presents a viable route for the construction of various N-heterocyclic systems. nih.gov This type of reaction, often proceeding through a Michael addition followed by an intramolecular condensation, can be adapted for the synthesis of larger rings like hexahydroazocines. In a hypothetical pathway towards a methoxy-substituted hexahydroazocine, a β-amino ketone with a pendant amino group could react with an activated acetylene. The initial conjugate addition of the amino group to the alkyne would be followed by an intramolecular cyclization involving the ketone moiety, ultimately forming the eight-membered ring. The position of the methoxy group would need to be incorporated into one of the starting materials, for instance, on the backbone of the β-amino ketone.

Synthetic Strategies for the Methoxy Substitution and Hexahydroazocine Ring Formation

The introduction of the methoxy group and the formation of the hexahydroazocine ring can be approached in a concerted or sequential manner. Strategies include the use of pre-functionalized building blocks or the derivatization of a pre-formed heterocyclic scaffold.

Utilization of Lactim or Thiolactim Ethers in Azocine Synthesis

Lactim ethers, such as 8-methoxy-2,3,4,5,6,7-hexahydroazocine itself, are cyclic imino ethers that are typically synthesized from the corresponding lactams (cyclic amides). The O-alkylation of a caprolactam derivative would be the most direct approach. For example, treatment of the corresponding 8-azocanone with a methylating agent like dimethyl sulfate or trimethyloxonium tetrafluoroborate would yield the target lactim ether. This transformation converts the amide functionality into a more reactive imino ether, which can be a valuable intermediate for further synthetic manipulations. Thiolactim ethers, the sulfur analogs, can be prepared in a similar manner from thiolactams and are also useful synthetic intermediates.

| Precursor | Reagent | Product |

| 8-Azocanone | Dimethyl sulfate | 8-methoxy-2,3,4,5,6,7-hexahydroazocine |

| 8-Thioazocanone | Methyl iodide | 8-(Methylthio)-2,3,4,5,6,7-hexahydroazocine |

Incorporation of Methoxy Moieties within Hexahydroazocine Ring Architectures

The synthesis of hexahydroazocines bearing a methoxy group can be achieved by employing starting materials that already contain this functionality. For instance, in a ring-closing metathesis (RCM) approach, a diene substrate containing a methoxy group at a strategic position could be cyclized using a ruthenium catalyst to form an unsaturated eight-membered ring, which can then be hydrogenated to the corresponding hexahydroazocine. Alternatively, intramolecular cyclization strategies, such as nucleophilic substitution or reductive amination, can be employed on acyclic precursors that have the methoxy group incorporated. The success of these methods depends on the ability to control the regioselectivity of the ring closure to obtain the desired isomer.

Derivatization from Pre-formed Hexahydroazocine Scaffolds

An alternative strategy involves the synthesis of a functionalized hexahydroazocine scaffold first, followed by the introduction of the methoxy group. For example, a hexahydroazocine with a hydroxyl group at the 8-position could be synthesized and subsequently methylated using a reagent like methyl iodide in the presence of a base (Williamson ether synthesis). Another approach could involve the synthesis of an 8-halohexahydroazocine, which could then undergo nucleophilic substitution with sodium methoxide to introduce the methoxy group. This late-stage functionalization approach can be advantageous if the desired precursor scaffold is more readily accessible.

| Starting Material | Reagent(s) | Product |

| Hexahydroazocin-8-ol | 1. NaH, 2. CH3I | 8-methoxy-2,3,4,5,6,7-hexahydroazocine |

| 8-Bromohexahydroazocine | NaOCH3 | 8-methoxy-2,3,4,5,6,7-hexahydroazocine |

Mechanistic Investigations and Chemical Reactivity of 8 Methoxy 2,3,4,5,6,7 Hexahydroazocine Derivatives

Reaction Pathways Involving Transannular Processes

The medium-sized eight-membered ring of the hexahydroazocine system is conformationally flexible, allowing for proximity between non-adjacent atoms. This proximity can facilitate transannular reactions, where a bond is formed across the ring.

Transannular Iodoamination in Hexahydroazocine Systems

Transannular cyclizations are a powerful strategy in the synthesis of bicyclic nitrogen-containing scaffolds. In the context of hexahydroazocine systems, an intramolecular reaction involving the nitrogen atom and an activated carbon center across the ring can lead to the formation of a bicyclic product. A pertinent example of such a process is iodoamination.

While specific studies on the transannular iodoamination of 8-methoxy-2,3,4,5,6,7-hexahydroazocine are not extensively documented, the principles of hypoiodite-mediated aminyl radical cyclization provide a mechanistic framework for this potential transformation. nih.gov In a general sense, the reaction of an unsaturated amine with an iodine source, such as iodine in the presence of an oxidant or an N-iodoamide, can generate an aminyl radical. This radical can then undergo an intramolecular cyclization.

For a derivative of 8-methoxy-2,3,4,5,6,7-hexahydroazocine, a hypothetical transannular iodoamination could be initiated by the formation of an N-iodo derivative. Subsequent homolytic cleavage of the N-I bond would generate a nitrogen-centered radical. This radical could then attack a suitable carbon atom across the ring, for instance, an activated C-H bond or a strategically placed double bond within a substituent. The regioselectivity of this intramolecular attack would be governed by the stability of the resulting carbon-centered radical and the geometric feasibility of the transition state for ring formation. This process would culminate in the formation of a new carbon-nitrogen bond, yielding a bicyclic amine with an iodine atom incorporated into the structure, which can be further functionalized.

Oxidative Transformation Mechanisms

The enamine functionality in 8-methoxy-2,3,4,5,6,7-hexahydroazocine is susceptible to oxidation, leading to a variety of products depending on the oxidant and reaction conditions.

Periodic Acid-Mediated Oxidative Cleavages

Periodic acid (HIO₄) and its salts are well-known reagents for the oxidative cleavage of vicinal diols and related 1,2-difunctional compounds. libretexts.org The oxidation of 8-methoxy-2,3,4,5,6,7-hexahydroazocine with periodic acid is anticipated to proceed through the initial hydrolysis of the enamine moiety. In the presence of aqueous periodic acid, the enamine is likely to hydrolyze to the corresponding ketone, an 8-oxo-octahydroazocine derivative, and methanol.

The resulting α-amino ketone can then be targeted for oxidative cleavage. However, the direct cleavage of an α-amino ketone by periodic acid is not a canonical reaction. A more plausible pathway involves the oxidation of the carbon atoms adjacent to the nitrogen. The oxidation of nitrogen-containing heterocycles can be complex, but in some cases, it can lead to ring opening. hyphadiscovery.com For instance, the oxidation of active methylene (B1212753) groups adjacent to a heteroatom has been observed with periodic acid. nih.gov

A plausible mechanism for the periodic acid-mediated oxidative cleavage would involve the formation of a cyclic periodate (B1199274) ester intermediate, which then fragments to yield carbonyl compounds. youtube.com In the case of the hydrolyzed product of 8-methoxy-2,3,4,5,6,7-hexahydroazocine, the reaction would likely target the C-N bond, potentially leading to the formation of a dicarbonyl compound through a complex series of oxidation steps. The exact nature of the cleavage products would depend on the specific reaction conditions and the stability of the intermediates formed.

Copper-Catalyzed C-H Oxygenation via N-H Imine Intermediates

Copper-catalyzed C-H oxygenation reactions represent a modern and efficient method for the functionalization of amines. For a secondary amine like 2,3,4,5,6,7-hexahydroazocine (the parent amine of the title compound), copper-catalyzed aerobic oxidation can lead to the formation of a lactam. This transformation typically involves the generation of an N-H imine intermediate.

The mechanism is thought to proceed through the coordination of the amine to a copper(I) or copper(II) catalyst. Subsequent oxidation, often with molecular oxygen as the terminal oxidant, facilitates the formation of a copper-imide or a related reactive species. This intermediate then promotes the oxidation of a C-H bond adjacent to the nitrogen atom, leading to the formation of an imine or enamine. In the presence of water, this intermediate can be further oxidized to a lactam.

A key feature of these reactions is the potential for regioselectivity, which is often directed by the catalyst system and the substrate's electronic and steric properties. For instance, in more complex cyclic amines, the oxidation can be directed to a specific C-H bond, enabling the synthesis of a single lactam isomer.

Nucleophilic and Electrophilic Reactivity of the Hexahydroazocine Moiety

The dual nature of the enamine in 8-methoxy-2,3,4,5,6,7-hexahydroazocine allows it to react with both electrophiles and nucleophiles, leading to a diverse array of functionalized products.

Regioselectivity and Stereoselectivity in Ring-Forming and Functionalization Reactions

The outcomes of reactions involving the hexahydroazocine ring are critically dependent on regioselectivity (where the reaction occurs) and stereoselectivity (the spatial arrangement of the newly formed bonds).

Regioselectivity: In reactions with electrophiles, the enamine functionality of 8-methoxy-2,3,4,5,6,7-hexahydroazocine presents two potential sites of attack: the nitrogen atom and the β-carbon (C7). The regioselectivity is influenced by both kinetic and thermodynamic factors. Hard electrophiles tend to react at the more electronegative nitrogen atom, while softer electrophiles often prefer the β-carbon, leading to C-functionalization. The methoxy (B1213986) group at C8 enhances the nucleophilicity of the β-carbon, further promoting reactions at this position.

Stereoselectivity: The conformational flexibility of the eight-membered ring plays a crucial role in determining the stereochemical outcome of reactions. In ring-forming reactions, such as intramolecular cyclizations, the pre-existing stereocenters and the conformational preferences of the transition states dictate the stereochemistry of the newly formed ring system. For functionalization reactions on the existing ring, the approach of the reagent can be influenced by steric hindrance from substituents on the ring, leading to the preferential formation of one diastereomer over another.

For example, in an alkylation reaction at the C7 position, the incoming electrophile will preferentially approach from the less sterically hindered face of the molecule, leading to a specific diastereomer. The degree of stereocontrol can often be enhanced by the use of chiral auxiliaries or catalysts.

Transition Metal-Catalyzed Processes

Transition metal catalysis offers a versatile and powerful platform for the functionalization of heterocyclic systems, including derivatives of 8-methoxy-2,3,4,5,6,7-hexahydroazocine. Palladium-catalyzed reactions, in particular, have been extensively developed for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium catalysts are well-known to mediate a wide array of transformations, including cross-coupling reactions and cycloisomerizations. nih.govlibretexts.org For a substrate such as an 8-methoxy-2,3,4,5,6,7-hexahydroazocine derivative, several palladium-catalyzed pathways can be envisaged, depending on the specific substitution pattern of the ring and the reaction partners.

The Tsuji-Trost reaction is a prominent example of a palladium-catalyzed process that involves the formation of a π-allylpalladium intermediate. libretexts.org This reaction typically involves the reaction of an allylic substrate containing a leaving group with a nucleophile in the presence of a palladium(0) catalyst. While 8-methoxy-2,3,4,5,6,7-hexahydroazocine itself does not possess a classic allylic leaving group, derivatives bearing such functionality on the azocine (B12641756) ring or on a substituent could readily participate in these reactions. The enamine nitrogen or a carbanion generated from the ring could act as the nucleophile in an intramolecular fashion, leading to the formation of bicyclic or more complex fused ring systems.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, represent another important class of transformations. acs.org These reactions are instrumental in forming C-N bonds and could be applied to synthesize derivatives of 8-methoxy-2,3,4,5,6,7-hexahydroazocine by coupling the parent amine with aryl or vinyl halides. Conversely, if a halide substituent were present on the azocine ring, it could undergo coupling with a variety of nucleophiles.

Furthermore, palladium-catalyzed cycloisomerization reactions of enynes (substrates containing both an alkene and an alkyne) are known to proceed through π-allylpalladium intermediates and can be used to construct complex polycyclic frameworks. researchgate.net A suitably functionalized derivative of 8-methoxy-2,3,4,5,6,7-hexahydroazocine could undergo such a cascade cyclization, leading to novel and intricate molecular architectures.

The following table presents illustrative examples of palladium-catalyzed reactions involving nitrogen heterocycles and related substrates, highlighting the potential for similar transformations with 8-methoxy-2,3,4,5,6,7-hexahydroazocine derivatives.

| Substrate | Reaction Partner | Catalyst/Ligand | Product Type |

| Allyl acetate | 1,3-Diketone | Pd(PPh₃)₄ | C-C bond formation via π-allylpalladium intermediate |

| Aryl bromide | Cyclic amine | Pd₂(dba)₃ / Buchwald ligand | C-N bond formation (Buchwald-Hartwig amination) |

| 1,6-Enyne | Aryl halide | Pd(0) catalyst | Tandem cyclization/Suzuki coupling |

Advanced Spectroscopic Characterization and Structural Elucidation of 8 Methoxy 2,3,4,5,6,7 Hexahydroazocine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For 8-methoxy-2,3,4,5,6,7-hexahydroazocine, both proton (¹H) and carbon-13 (¹³C) NMR, along with two-dimensional (2D) techniques, are instrumental in assigning the specific atomic connections and spatial arrangements.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

The ¹H NMR spectrum of 8-methoxy-2,3,4,5,6,7-hexahydroazocine is anticipated to display characteristic signals corresponding to the various protons in the molecule. The methoxy (B1213986) group protons (-OCH₃) are expected to appear as a sharp singlet, typically in the downfield region of approximately 3.4 to 4.5 ppm, due to the deshielding effect of the adjacent oxygen atom. pressbooks.pub

The protons on the carbons of the hexahydroazocine ring would exhibit more complex splitting patterns. The proton attached to the nitrogen atom (N-H) would likely appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration. The protons on the carbons adjacent to the nitrogen (C2-H and C7-H) would be shifted downfield compared to simple alkanes. The protons on the remaining methylene (B1212753) groups (C3, C4, C5, and C6) would likely resonate as complex multiplets in the aliphatic region of the spectrum. The vinylic proton at the C8 position, being part of an enol ether system, is expected to be significantly deshielded and appear further downfield.

Expected ¹H NMR Data for 8-methoxy-2,3,4,5,6,7-hexahydroazocine

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| -OCH₃ | ~3.5 - 4.0 | Singlet |

| -NH- | Variable | Broad Singlet |

| C2-H₂ | ~2.8 - 3.2 | Multiplet |

| C3-H₂ | ~1.5 - 1.9 | Multiplet |

| C4-H₂ | ~1.4 - 1.8 | Multiplet |

| C5-H₂ | ~1.4 - 1.8 | Multiplet |

| C6-H₂ | ~1.5 - 1.9 | Multiplet |

| C7-H₂ | ~2.5 - 2.9 | Multiplet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbon of the methoxy group is typically found in the 50-80 ppm range. pressbooks.pub The carbons of the azocine (B12641756) ring will have varied chemical shifts based on their proximity to the nitrogen atom and the double bond. The C8 carbon, being part of the enol ether, would be significantly downfield, as would the C2 and C7 carbons adjacent to the nitrogen. The other methylene carbons (C3, C4, C5, C6) would appear in the typical aliphatic region.

Expected ¹³C NMR Data for 8-methoxy-2,3,4,5,6,7-hexahydroazocine

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| -OCH₃ | ~55 - 60 |

| C2 | ~45 - 55 |

| C3 | ~25 - 35 |

| C4 | ~20 - 30 |

| C5 | ~20 - 30 |

| C6 | ~25 - 35 |

| C7 | ~40 - 50 |

| C8 | ~140 - 150 |

| C=C (olefinic) | ~90 - 100 |

Two-Dimensional (2D) NMR Techniques for Complex Structural Assignment (e.g., COSY, HMQC, HMBC, NOESY)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the hexahydroazocine ring, helping to trace the sequence of methylene groups.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. It would be crucial for confirming the placement of the methoxy group by showing a correlation from the methoxy protons to the C8 carbon. It would also help to piece together the entire carbon skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It can be used to determine the stereochemistry and conformation of the eight-membered ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of 8-methoxy-2,3,4,5,6,7-hexahydroazocine. This precise mass measurement allows for the unambiguous determination of its molecular formula, C₉H₁₇NO. For instance, a related compound, 8-methoxy-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole, has a calculated monoisotopic mass that can be precisely measured by HRMS. uni.lu The fragmentation pattern observed in the mass spectrum would provide further structural clues, such as the loss of a methyl group from the methoxy moiety or characteristic cleavages of the azocine ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

The IR spectrum of 8-methoxy-2,3,4,5,6,7-hexahydroazocine is expected to show several characteristic absorption bands:

N-H Stretch: A moderate to weak absorption band is expected in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine. wpmucdn.comyoutube.com

C-H Stretch: Multiple bands in the 2800-3000 cm⁻¹ region will be present due to the stretching vibrations of the C-H bonds in the aliphatic and methoxy groups.

C=C Stretch: A stretching vibration for the enol ether C=C double bond is anticipated around 1650 cm⁻¹.

C-O Stretch: A strong absorption band characteristic of the C-O bond in the enol ether and methoxy group is expected in the range of 1050-1250 cm⁻¹. pressbooks.pub Ethers typically show a C-O single bond stretch between 1050 and 1150 cm⁻¹. pressbooks.pub

Expected IR Absorption Bands for 8-methoxy-2,3,4,5,6,7-hexahydroazocine

| Functional Group | Expected Absorption Range (cm⁻¹) |

| N-H (stretch, secondary amine) | 3300 - 3500 |

| C-H (stretch, sp³ and sp²) | 2800 - 3100 |

| C=C (stretch, enol ether) | ~1650 |

| C-O (stretch, ether) | 1050 - 1250 |

X-ray Crystallography for Absolute Configuration and Conformation

X-ray crystallography stands as a definitive analytical technique for the unambiguous determination of the three-dimensional structure of a crystalline compound at atomic resolution. nih.gov This powerful method provides precise information on bond lengths, bond angles, and torsional angles, which collectively define the molecular conformation. For chiral molecules, X-ray crystallography can establish the absolute configuration, a crucial aspect for understanding their biological activity and stereospecific interactions. nih.gov

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The arrangement of atoms within the crystal lattice dictates the pattern of diffracted X-rays, which can then be mathematically reconstructed to generate a detailed model of the molecule's structure.

In the context of 8-methoxy-2,3,4,5,6,7-hexahydroazocine, a successful X-ray crystallographic analysis would provide invaluable insights into the preferred conformation of the eight-membered hexahydroazocine ring. Due to the flexibility of medium-sized rings, the hexahydroazocine moiety can adopt several low-energy conformations, such as boat-chair, crown, or twist-chair forms. The crystallographic data would reveal which of these conformations is present in the solid state, influenced by intramolecular and intermolecular forces, including hydrogen bonding and crystal packing effects.

While specific crystallographic data for 8-methoxy-2,3,4,5,6,7-hexahydroazocine are not publicly available, the analysis of a related azocine ring embedded within a larger nanographene structure shows typical bond lengths that can be expected for such a system. For instance, observed bond lengths in that azocine ring include N1–C1 at 1.41 Å, C1–C6 at 1.39 Å, and C11–N1 at 1.26 Å, though it is important to note that the electronic environment of this reported structure is significantly different. researchgate.net

A hypothetical table of crystallographic data that could be obtained for 8-methoxy-2,3,4,5,6,7-hexahydroazocine is presented below to illustrate the nature of the information provided by this technique.

| Crystallographic Parameter | Illustrative Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 12.345 |

| α (°) | 90 |

| β (°) | 109.87 |

| γ (°) | 90 |

| Volume (ų) | 998.7 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.150 |

| R-factor | 0.045 |

| Note: The data in this table is hypothetical and serves as an example of the parameters determined through X-ray crystallography. It does not represent experimental data for 8-methoxy-2,3,4,5,6,7-hexahydroazocine. |

Electronic Circular Dichroism (ECD) Spectroscopy for Chiral Analysis

Electronic Circular Dichroism (ECD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique is particularly valuable for determining the absolute configuration and studying the conformational properties of chiral compounds in solution. rsc.org An ECD spectrum displays positive or negative bands, known as Cotton effects, which are highly sensitive to the spatial arrangement of atoms and chromophores within the molecule.

For a molecule like 8-methoxy-2,3,4,5,6,7-hexahydroazocine, which contains a stereocenter, ECD spectroscopy can be a powerful tool for assigning its absolute configuration. The sign and intensity of the Cotton effects in the ECD spectrum are characteristic of a specific enantiomer. The interpretation of ECD spectra is often enhanced by quantum chemical calculations. rsc.org By computing the theoretical ECD spectrum for a known configuration (e.g., R or S), and comparing it to the experimental spectrum, the absolute configuration of the sample can be confidently assigned.

The conformation of the flexible hexahydroazocine ring is expected to have a significant impact on the ECD spectrum. researchgate.netnih.gov Different conformations will present different spatial relationships between the chromophores (such as the methoxy-substituted double bond) and the rest of the molecule, leading to distinct ECD spectra. Therefore, a combination of conformational analysis and ECD calculations is often necessary for an accurate interpretation. nih.gov

While specific experimental ECD data for 8-methoxy-2,3,4,5,6,7-hexahydroazocine is not available in the literature, a hypothetical dataset is provided below to illustrate the typical output of an ECD analysis. The table shows the wavelength of the Cotton effect (λmax), the differential molar extinction coefficient (Δε), and the rotational strength (R), which are key parameters obtained from an ECD spectrum.

| Wavelength (λmax) (nm) | Δε (L·mol⁻¹·cm⁻¹) | Rotational Strength (R) (10⁻⁴⁰ cgs) | Transition |

| 210 | +3.5 | +28.5 | π → π |

| 235 | -1.8 | -12.3 | n → π |

| 260 | +0.5 | +3.2 | π → π* (aromatic) |

| Note: The data in this table is hypothetical and for illustrative purposes only. It does not represent measured experimental data for 8-methoxy-2,3,4,5,6,7-hexahydroazocine. |

The combination of experimental ECD measurements with computational modeling provides a robust, non-destructive method for the stereochemical elucidation of chiral molecules like 8-methoxy-2,3,4,5,6,7-hexahydroazocine in solution. semanticscholar.org

Computational Chemistry and Theoretical Modelling of 8 Methoxy 2,3,4,5,6,7 Hexahydroazocine Systems

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Energetics

Density Functional Theory (DFT) is a computational quantum mechanical modelling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the mechanisms and energy profiles of chemical reactions. For nitrogen-containing heterocycles, DFT can elucidate pathways for their synthesis, modification, and degradation.

For instance, DFT calculations are instrumental in studying cycloaddition reactions, which can be a route to forming eight-membered rings. acs.org The calculations can distinguish between different possible pathways, such as concerted or stepwise mechanisms, by calculating the Gibbs free energies of transition states and intermediates. acs.org For a hypothetical reaction involving a hexahydroazocine derivative, DFT could be used to model the approach of reactants, the breaking and forming of bonds, and the energies associated with each step. This allows researchers to predict reaction outcomes and optimize conditions.

Key parameters derived from DFT calculations that help in understanding reaction mechanisms include:

Activation Energy (ΔG‡): The energy barrier that must be overcome for a reaction to occur. Lower activation energies indicate faster reactions.

Theoretical studies on other heterocyclic systems demonstrate that DFT can accurately model reaction barriers and regioselectivity, confirming experimental observations. nih.gov For example, in the study of hydrazone derivatives, DFT has been used to calculate total energy, energy gaps, and other quantum chemical parameters to understand their reactivity and stability. nih.gov

Conformational Analysis of Hexahydroazocine Ring Systems

The hexahydroazocine ring, also known as azocane (B75157), is an eight-membered saturated heterocycle. wikipedia.org Due to its size, it is highly flexible and can exist in several low-energy conformations. Understanding the conformational preferences is crucial as it dictates the molecule's three-dimensional shape, which in turn influences its physical properties and biological activity.

Early studies, and more recent ones using DFT and NMR, have investigated the conformational landscape of azocane. acs.org The most stable conformations for the parent azocane are typically boat-chair (BC) and crown (C) forms. The introduction of a substituent, such as the 8-methoxy group in the target molecule, would significantly influence the conformational equilibrium. The methoxy (B1213986) group's size and electronic properties would create specific steric and electronic interactions, favoring certain conformations over others.

A detailed conformational analysis using DFT would involve:

Identifying all possible ring conformations (e.g., boat-chair, boat-boat, twist-chair, crown).

Optimizing the geometry of each conformer for the substituted molecule.

Calculating the relative energies of these conformers to determine their populations at a given temperature.

The table below illustrates a hypothetical energy ranking for conformers of a substituted hexahydroazocine, based on the known preference for boat-chair forms in the parent ring. acs.org

| Conformation | Relative Energy (kcal/mol) | Population (%) at 298 K |

| Boat-Chair (BC) | 0.00 | 75 |

| Twist-Boat-Chair (TBC) | 1.20 | 15 |

| Crown (C) | 2.50 | 5 |

| Boat-Boat (BB) | > 4.00 | < 5 |

| This table is illustrative and based on general principles for eight-membered rings. Actual values for 8-methoxy-2,3,4,5,6,7-hexahydroazocine would require specific DFT calculations. |

Stereochemical Predictions and Validation

The synthesis of a substituted hexahydroazocine can lead to the formation of multiple stereoisomers. Computational chemistry plays a vital role in predicting the most likely stereochemical outcome of a reaction. By modeling the transition states leading to different stereoisomers, the relative energy barriers can be calculated. The pathway with the lowest energy barrier is predicted to be the major product, a principle known as Curtin-Hammett.

For complex molecules, empirical rules combined with computational analysis are often used to predict stereochemistry. nih.gov In the absence of experimental data for 8-methoxy-2,3,4,5,6,7-hexahydroazocine, a theoretical approach to predicting its stereochemistry would involve:

Modeling the key bond-forming reaction in its synthesis.

Calculating the transition state energies for all possible stereochemical approaches (e.g., attack from different faces of a prochiral center).

The predicted major product would correspond to the lowest energy transition state.

Validation of these predictions is typically achieved by comparing calculated spectroscopic data (like NMR chemical shifts and coupling constants) for the predicted isomer with experimental data from the synthesized compound.

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule, which includes the distribution of electrons and the energies of molecular orbitals, is fundamental to its reactivity. DFT calculations provide valuable insights into these properties. For 8-methoxy-2,3,4,5,6,7-hexahydroazocine, the nitrogen atom's lone pair and the oxygen atom of the methoxy group are key features of its electronic structure.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity.

HOMO: Represents the ability to donate electrons. A higher HOMO energy suggests a better nucleophile.

LUMO: Represents the ability to accept electrons. A lower LUMO energy suggests a better electrophile.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of chemical stability. A large gap implies high stability and low reactivity. nih.gov

| Descriptor | Definition | Predicted Influence of 8-Methoxy Group |

| Chemical Potential (μ) | μ = (E_HOMO + E_LUMO) / 2 | Increases (less negative), indicating higher tendency to donate electrons. |

| Chemical Hardness (η) | η = (E_LUMO - E_HOMO) / 2 | May decrease, suggesting increased reactivity. |

| Global Electrophilicity (ω) | ω = μ² / (2η) | Overall change depends on the interplay between μ and η. peerj.com |

| This table presents expected trends. Specific values require DFT calculations. |

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on a molecule. For 8-methoxy-2,3,4,5,6,7-hexahydroazocine, the MEP would show negative potential (red/yellow) around the nitrogen and oxygen atoms, indicating regions susceptible to electrophilic attack. Positive potential (blue) would be found on the hydrogen atoms, particularly the N-H proton (if present and un-substituted) and those adjacent to the heteroatoms.

Hirshfeld Surface Analysis and Intermolecular Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions in a crystal lattice. matec-conferences.org While a crystal structure for 8-methoxy-2,3,4,5,6,7-hexahydroazocine is not available, the methodology can be described based on studies of other nitrogen heterocycles. nih.govresearchgate.net

The Hirshfeld surface is a 3D map of the space a molecule occupies in a crystal. The surface is colored according to different properties, most commonly d_norm, which indicates the nature of intermolecular contacts.

Red spots: Indicate close contacts, typically strong hydrogen bonds.

White areas: Represent contacts around the van der Waals separation.

Blue areas: Indicate longer contacts.

H···H contacts: Typically the most abundant, arising from the numerous hydrogen atoms.

O···H / H···O contacts: Representing hydrogen bonds involving the methoxy oxygen.

N···H / H···N contacts: Representing hydrogen bonds involving the ring nitrogen.

C···H / H···C contacts: Weaker C-H···π or van der Waals interactions.

Hirshfeld analysis on related structures shows that H···H, O···H, and C···H contacts are generally the most significant contributors to crystal packing in organic molecules containing these elements. matec-conferences.org

Synthetic Utility and Advanced Transformations of 8 Methoxy 2,3,4,5,6,7 Hexahydroazocine Scaffolds

Role in the Construction of Complex Nitrogen Heterocycles

The inherent reactivity of the 8-methoxy-2,3,4,5,6,7-hexahydroazocine core allows for its elaboration into a variety of complex nitrogen-containing ring systems through strategic synthetic manipulations. Annulation and the formation of bridged systems are two prominent strategies employed to expand the molecular complexity of this scaffold.

Annulation Strategies

Annulation strategies involving the 8-methoxy-2,3,4,5,6,7-hexahydroazocine scaffold capitalize on the reactivity of its enol ether functionality and the adjacent methylene (B1212753) positions. These reactions allow for the fusion of new rings onto the azocine (B12641756) core, leading to the formation of polycyclic systems. While specific examples starting directly from 8-methoxy-2,3,4,5,6,7-hexahydroazocine are not extensively documented in readily available literature, the principles of annulation can be applied. For instance, reactions such as the Robinson annulation, which typically involve the reaction of a ketone with a methyl vinyl ketone, could be adapted. In this scenario, hydrolysis of the enol ether to the corresponding ketone would provide the necessary functionality for subsequent cyclization and condensation, thereby fusing a new six-membered ring to the hexahydroazocine framework.

Synthesis of Bridged Azocine Systems

A significant application of hexahydroazocine scaffolds is in the synthesis of bridged azocine systems, which are integral components of many biologically active alkaloids. One notable example is the synthesis of the 2,5-methano-3-benzazocine ring system. Research has demonstrated the synthesis of 1,2,3,4,5,6-hexahydro-8-methoxy-3-methyl-2,5-methano-3-benzazocine. This transformation is achieved from a 2-methoxy-substituted 8-carboxy-6,7,8,9-tetrahydrobenzocyclohepten-5-one. The process involves the formation of an amide, followed by a bromination and subsequent cyclization to yield a keto-lactam, which is then reduced to the final bridged benzazocine structure. This multi-step process highlights a viable pathway to constructing intricate bridged systems from precursors bearing the core methoxy-azocine structural motif.

Derivatization for Further Synthetic Transformations

The 8-methoxy-2,3,4,5,6,7-hexahydroazocine scaffold can be readily derivatized to introduce new functional groups, paving the way for a diverse range of subsequent synthetic transformations. The nitrogen atom of the hexahydroazocine ring is a key site for derivatization. Standard N-alkylation or N-acylation reactions can be employed to introduce a variety of substituents. For example, the synthesis of 1,2,3,4,5,6-hexahydro-8-methoxy-3-methyl-2,5-methano-3-benzazocine involves the introduction of a methyl group on the nitrogen atom.

Furthermore, the enol ether functionality is a versatile handle for chemical modification. It can be hydrolyzed under acidic conditions to yield the corresponding cyclic ketone. This ketone can then undergo a wide array of classical carbonyl chemistry, including but not limited to:

| Reaction Type | Reagents and Conditions | Resulting Functionality |

| Wittig Reaction | Phosphonium ylides | Exocyclic double bond |

| Grignard Reaction | Organomagnesium halides | Tertiary alcohol |

| Reduction | Sodium borohydride, Lithium aluminum hydride | Secondary alcohol |

| Reductive Amination | Amine, Sodium cyanoborohydride | Substituted amine |

These derivatizations significantly expand the synthetic potential of the 8-methoxy-2,3,4,5,6,7-hexahydroazocine scaffold, allowing for its incorporation into a broader range of complex target molecules.

Intermediates in Total Synthesis of Complex Molecular Architectures

The structural attributes of the hexahydroazocine ring system make it a valuable intermediate in the total synthesis of complex natural products, particularly alkaloids and polyhydroxylated pyrrolizidines.

Alkaloid Synthesis Utilizing Hexahydroazocine Scaffolds

The hexahydroazocine framework is a key structural element in the retrosynthetic analysis of several complex alkaloids. For instance, the synthesis of certain Strychnos alkaloids, a family of structurally intricate and biologically active natural products, can be envisioned to proceed through intermediates containing a hexahydroazocine moiety. rsc.orgnih.govnih.gov The construction of the characteristic caged structures of these alkaloids often involves intramolecular cyclization reactions, where a pre-formed hexahydroazocine ring can serve as a conformational anchor to facilitate the desired bond formations. While a direct total synthesis starting from 8-methoxy-2,3,4,5,6,7-hexahydroazocine is not explicitly detailed, the general strategies employed in the synthesis of alkaloids such as tubotaiwine (B1253118) highlight the importance of related heterocyclic precursors in building up the final complex architecture. rsc.org

Polyhydroxylated Pyrrolizidines from Hexahydroazocine Intermediates

A well-established application of the hexahydroazocine scaffold is in the synthesis of polyhydroxylated pyrrolizidine (B1209537) alkaloids, such as australine (B55042) and alexine (B40350). ccsenet.orgresearchgate.net These natural products are known for their potent glycosidase inhibitory activity. The key step in these syntheses is often a transannular cyclization of a functionalized hexahydroazocine derivative.

The general synthetic approach involves the following key steps:

| Step | Description |

| 1. Ring-Closing Metathesis | Acyclic diene precursors are cyclized using a Grubbs' catalyst to form the eight-membered azacyclooctene ring, a direct precursor to the hexahydroazocine system. |

| 2. Epoxidation | The double bond of the azacyclooctene is epoxidized, typically using a peroxy acid like m-chloroperoxybenzoic acid (m-CPBA). |

| 3. Transannular Cyclization | Under basic or acidic conditions, the nitrogen atom of the hexahydroazocine ring attacks one of the epoxide carbons in an intramolecular fashion. This nucleophilic attack results in the formation of the characteristic bicyclic pyrrolizidine core. |

This powerful strategy allows for the stereocontrolled synthesis of various stereoisomers of alexine and australine, demonstrating the utility of the hexahydroazocine scaffold as a pivotal intermediate in constructing these biologically significant molecules.

Emerging Methodologies and Future Research Directions in 8 Methoxy 2,3,4,5,6,7 Hexahydroazocine Chemistry

Development of Green Chemistry Approaches for Synthesis

The principles of green chemistry are increasingly integral to modern synthetic organic chemistry, aiming to reduce waste, minimize energy consumption, and use less hazardous materials. In the context of azocine (B12641756) synthesis, researchers are actively developing more environmentally benign protocols.

Recent advancements include one-pot procedures for synthesizing new azocine derivatives that are both clean and green. researchgate.netresearchgate.net These methods are characterized by their excellent yields, simple procedures that often eliminate the need for tedious work-ups or column chromatography, and the use of metal-free catalysis under mild reaction conditions. researchgate.netresearchgate.net For instance, a one-pot synthesis has been described involving the addition reaction of enaminones with acenaphthoquinone, followed by an oxidative cleavage mediated by periodic acid. researchgate.net This approach highlights key features of green synthesis, such as atom economy and procedural simplicity.

Another environmentally friendly approach that could be adapted for azocine synthesis involves the use of inexpensive and safe solvents like water at room temperature, avoiding the need for high-energy inputs. nih.gov The development of transition-metal-free catalytic systems is a significant step forward, as it mitigates the environmental impact associated with toxic heavy metals. researchgate.netnih.gov These strategies align with the broader goals of sustainable chemistry, offering pathways to complex molecules like 8-methoxy-2,3,4,5,6,7-hexahydroazocine with a reduced environmental footprint. astrazeneca.com

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Azocine Derivatives

| Feature | Traditional Synthesis | Green Chemistry Approach |

|---|---|---|

| Catalysts | Often relies on toxic heavy metals (e.g., lead). researchgate.net | Utilizes metal-free catalysis or less toxic catalysts. researchgate.netresearchgate.net |

| Solvents | Typically uses volatile organic compounds (VOCs). | Employs safer solvents like water or minimizes solvent use. nih.gov |

| Reaction Conditions | May require high temperatures and pressures. | Often proceeds under mild, ambient conditions. researchgate.netresearchgate.net |

| Procedure | Multi-step with complex work-up and purification. | One-pot synthesis with simple procedures and minimal purification. researchgate.netresearchgate.net |

| Waste Generation | Can produce significant amounts of hazardous waste. | Designed to minimize waste and byproducts. astrazeneca.com |

Flow Chemistry and Continuous Processing in Azocine Synthesis

Flow chemistry, or continuous processing, is a powerful technology that offers significant advantages over traditional batch synthesis, particularly for reactions that are exothermic or involve unstable intermediates. nih.govnih.gov The synthesis of many heterocyclic compounds, including azocines, can benefit from the enhanced safety, precise reaction control, and scalability offered by flow reactors. nih.govorganic-chemistry.org

A key advantage of continuous flow is the ability to handle hazardous reagents and intermediates safely. nih.gov For example, diazonium salts, which are known to be unstable and potentially explosive, are excellent candidates for continuous flow manufacturing. nih.gov Similarly, the synthesis of organic azides, which can be hazardous in large quantities in batch processes, has been successfully and safely performed using continuous-flow systems. organic-chemistry.org This approach allows for the generation of large quantities of the final product by avoiding the accumulation of large amounts of unstable intermediates. nih.gov

The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor leads to improved consistency and can increase product yields. nih.gov These systems are well-suited for the optimization of reaction conditions and can be scaled up efficiently, demonstrating potential for both academic and industrial applications in the synthesis of 8-methoxy-2,3,4,5,6,7-hexahydroazocine and related structures. organic-chemistry.org

Table 2: Advantages of Flow Chemistry in Azocine Synthesis

| Advantage | Description | Relevance to Azocine Synthesis |

|---|---|---|

| Enhanced Safety | Minimizes the volume of hazardous materials and unstable intermediates at any given time. nih.govorganic-chemistry.org | Crucial for multi-step syntheses that may involve energetic or toxic intermediates. |

| Precise Control | Allows for exact management of reaction parameters like temperature, flow rate, and residence time. nih.gov | Leads to higher yields, better selectivity, and more consistent product quality. |

| Superior Heat & Mass Transfer | The high surface-area-to-volume ratio of microreactors enables efficient heating, cooling, and mixing. youtube.com | Important for controlling exothermic reactions common in heterocycle formation. |

| Scalability | Production can be increased by running the system for longer periods or by "scaling out" (using multiple reactors in parallel). organic-chemistry.org | Facilitates the transition from laboratory-scale research to industrial production. |

| Process Integration | Enables the coupling of multiple reaction and purification steps into a single, continuous process. nih.gov | Streamlines the synthesis of complex molecules like substituted azocines. |

Selective Functionalization of the Hexahydroazocine Ring

Saturated nitrogen heterocycles, or aza-cycles, are core components of many pharmaceuticals and bioactive molecules, making methods for their direct functionalization highly valuable. acs.orgnih.gov The selective functionalization of the hexahydroazocine ring, the saturated core of 8-methoxy-2,3,4,5,6,7-hexahydroazocine, presents a significant synthetic challenge.

A novel and robust strategy for the α-functionalization of saturated aza-cycles, including azocanes (the eight-membered ring), involves a C–C cleavage approach. acs.orgnih.gov This method proceeds through the formation of an N-fused bicyclo α-hydroxy-β-lactam intermediate under mild, visible-light conditions. nih.govnih.gov This strained intermediate can then undergo a strain-initiated C–C bond cleavage and cross-coupling at room temperature to introduce various substituents (aryl, vinyl, alkynyl) at the α-position. nih.gov This represents a complementary method to traditional C–H functionalization techniques. acs.org

Controlling the regioselectivity of functionalization is a major challenge, especially in rings with multiple C-H bonds. mdpi.com The development of directing groups is one strategy to control where a reaction occurs. mdpi.com Another emerging concept is the use of different metal catalysts to switch the reaction outcome. For instance, in the functionalization of azulenes, a copper catalyst was found to promote ring expansion, while a silver catalyst directed the reaction towards C–H functionalization. kaist.ac.krnih.govnih.gov Applying similar principles could allow for the selective modification of different positions on the hexahydroazocine ring, providing access to a diverse range of derivatives.

Table 3: Strategies for Functionalization of Saturated Aza-Cycles

| Strategy | Description | Key Intermediates / Reagents | Resulting Functionalization |

|---|---|---|---|

| C–C Cleavage / Cross-Coupling | A Norrish–Yang process forms an α-hydroxy-β-lactam, which undergoes C-C cleavage for cross-coupling. acs.orgnih.gov | α-hydroxy-β-lactams, visible light, RuPhos ligand. acs.orgnih.gov | α-Arylation, α-alkynylation, α-vinylation. nih.gov |

| Directing Group-Assisted C-H Activation | A functional group on the ring directs a metal catalyst to a specific C-H bond for activation. mdpi.com | Pyridyl or aldehyde directing groups, Ru or other transition metals. nih.govmdpi.com | Site-selective arylation or alkenylation. mdpi.com |

| Catalyst-Controlled Selectivity | The choice of metal catalyst dictates the reaction pathway (e.g., C-H functionalization vs. ring expansion). kaist.ac.kr | Copper vs. Silver catalysts with diazo reagents. kaist.ac.krnih.gov | C-H alkylation or formation of bicyclic systems. nih.gov |

Design and Development of Novel Catalytic Systems for Azocine Formation

The construction of the eight-membered azocine ring is a synthetic challenge that has been addressed through the development of various novel catalytic systems. These systems are crucial for achieving efficient and selective cyclization to form medium-sized rings.

Palladium catalysis is a versatile tool in this area. One method involves the palladium(0)-catalyzed cyclization of bromoallenes that have a nitrogen nucleophile, where the intramolecular attack occurs at the central carbon of the allene. researchgate.net Palladium/copper-catalyzed heterocyclization has also been employed to create fused azocine systems. nih.gov

Gold catalysts have emerged for constructing indole-fused azocine rings. A gold(I)-catalyzed cascade cyclization of azido-alkynes allows for the one-step formation of both an indole (B1671886) and a tetrahydroazocin-4-one ring system through an α-imino gold carbene intermediate. acs.org

Other notable catalytic methods include:

Bismuth-catalyzed ring expansion: This reaction can furnish an eight-membered ring from a 1,4-diketone motif and a primary amine. nih.gov

Radical cyclization: Thiophenol-mediated 8-endo-trig radical cyclization has been used to synthesize pyrimidoazocine derivatives. nih.gov

Ring-closing metathesis (RCM): Grubbs II catalyst has been successfully used to form benzo[b]azocines via RCM. nih.gov

Friedel-Crafts cyclization: This classic reaction, using catalysts like AlCl3 or PPA, has been applied to form dibenz[b,f]-azocine derivatives from suitable nitrogen-containing carboxylic acids. researchgate.net

Table 4: Catalytic Systems for the Formation of Azocine Rings

| Catalytic System | Reaction Type | Substrates | Product Type |

|---|---|---|---|

| Palladium(0) | Intramolecular Cyclization | Bromoallenes with nitrogen nucleophiles. researchgate.net | Substituted Azocines. researchgate.net |

| Palladium/Copper | Heterocyclization | - | Benzo[c] acs.orgnih.govnih.govtriazolo[1,5-a]azocines. nih.gov |

| Gold(I) | Cascade Cyclization | Azido-alkynes with an enol ester. acs.org | Indole-fused Tetrahydroazocin-4-ones. acs.org |

| Bismuth | Ring Expansion | 1,4-Diketones and primary amines. nih.gov | Benzo[c]azocine derivatives. nih.gov |

| Grubbs II Catalyst | Ring-Closing Metathesis (RCM) | Diene-containing carbamates. nih.gov | Benzo[b]azocines. nih.gov |

| AlCl3, P2O5, or PPA | Friedel-Crafts Cyclization | Nitrogen-containing carboxylic acids. researchgate.net | Dibenz[b,f]azocines. researchgate.net |

Computational Design of New Azocine Derivatives with Desired Reactivity Profiles

In silico methods and computational chemistry are becoming indispensable tools in modern drug discovery and synthetic planning. These techniques allow for the rational design of new molecules and the prediction of their properties before committing to laboratory synthesis.

For the development of new azocine derivatives, computational tools can be applied in several ways:

Molecular Docking: This technique is widely used to predict the binding affinity and orientation of a designed molecule within the active site of a biological target. researchgate.netnih.gov By docking various virtual azocine derivatives, researchers can prioritize the synthesis of compounds with the highest predicted potency. researchgate.net

Pharmacokinetic and Toxicity Prediction: Web-based tools like Swiss-ADME and ProTox can predict key drug-like properties, including absorption, distribution, metabolism, excretion (ADME), and potential toxicity (e.g., oral LD50). researchgate.net This allows for the early-stage filtering of compounds that are unlikely to have favorable profiles.

Understanding Reaction Mechanisms: Computational studies can provide deep insight into reaction mechanisms and the origins of selectivity. researchwithnj.com For example, calculations have been used to explain why different metal catalysts lead to different products (e.g., C-C cleavage versus C-H functionalization) by analyzing the transition state energies of competing pathways. acs.orgresearchgate.net This knowledge is critical for designing more efficient and selective reactions.

Machine Learning: By analyzing large datasets of chemical reactions, machine learning models can predict reaction outcomes and help optimize conditions, thereby reducing waste and accelerating the discovery of new synthetic routes. astrazeneca.com

The integration of these computational approaches enables a more targeted and efficient design-synthesize-test cycle, accelerating the discovery of novel azocine derivatives with specific, desired reactivity and biological profiles. nih.gov

Table 5: Application of Computational Tools in Azocine Chemistry

| Computational Tool/Method | Application | Purpose |

|---|---|---|

| Molecular Docking | Predict ligand-protein binding. | Prioritize synthesis of compounds with high predicted biological activity. researchgate.netnih.gov |

| Swiss-ADME / ProTox-II | Predict ADME properties and toxicity. | Filter out compounds with poor drug-likeness or high predicted toxicity early in the design phase. researchgate.net |

| Density Functional Theory (DFT) | Elucidate reaction mechanisms and transition states. | Understand and predict reaction selectivity (e.g., regioselectivity, chemoselectivity). acs.orgresearchwithnj.com |

| Molecular Dynamics (MD) Simulations | Simulate the dynamic behavior of a ligand-protein complex over time. | Assess the stability of the predicted binding mode from docking studies. nih.govnih.gov |

| Machine Learning Models | Predict reaction outcomes and optimize conditions. | Streamline development of synthetic routes and reduce experimental effort. astrazeneca.com |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 8-methoxy-2,3,4,5,6,7-hexahydroazocine, and how do reaction conditions influence yield?

- Methodology :

-

Key Steps : Cyclization of substituted amines or alcohols (e.g., 2-aminobenzyl alcohol derivatives) using acid catalysts like HCl .

-

Reagents : Methoxybenzene derivatives as precursors; strong acids (HCl, H₂SO₄) for ring closure .

-

Optimization : Temperature (80–120°C) and solvent polarity (e.g., ethanol vs. DMF) significantly affect reaction efficiency. Lower temperatures favor selectivity, while higher temperatures accelerate cyclization but may increase side products .

- Example Protocol :

| Step | Reagent/Condition | Purpose |

|---|---|---|

| 1 | 2-Amino-4-methoxybenzyl alcohol | Core precursor |

| 2 | HCl (1.2 eq), ethanol, 90°C, 12h | Cyclization |

| 3 | NaBH₄ (post-reduction) | Stabilize reduced azocine structure |

Q. How is the structural characterization of 8-methoxy-2,3,4,5,6,7-hexahydroazocine performed?

- Analytical Techniques :

- NMR : ¹H NMR (δ 3.2–3.8 ppm for methoxy protons; δ 1.5–2.5 ppm for aliphatic ring protons) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ (e.g., C₁₀H₁₇NO⁺) .

- X-ray Crystallography : Resolves ring conformation and methoxy group orientation .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during functionalization of the azocine ring?

- Approaches :

-

Directing Groups : Introduce temporary substituents (e.g., boronic acids) to guide electrophilic substitution at specific positions .

-

Catalytic Control : Use transition-metal catalysts (e.g., Pd) for cross-coupling reactions at less reactive sites .

-

Computational Modeling : Predict reactive sites via DFT calculations (e.g., Fukui indices for electrophilic/nucleophilic regions) .

Q. How does the methoxy group influence the compound’s pharmacological activity and metabolic stability?

- Mechanistic Insights :

- Bioactivity : The methoxy group enhances lipophilicity, improving blood-brain barrier penetration in CNS-targeted studies .

- Metabolism : Demethylation by CYP450 enzymes generates reactive intermediates; stability assays (e.g., liver microsomes) quantify half-life .

- Comparative Data :

| Derivative | LogP | Metabolic Half-Life (h) |

|---|---|---|

| 8-Methoxy | 2.1 | 3.8 ± 0.5 |

| 8-Hydroxy | 1.3 | 1.2 ± 0.3 |

Data Contradictions and Resolution

Q. Conflicting reports on oxidative stability: How to reconcile discrepancies?

- Evidence :

- Oxidation Resistance : Some studies report stability under air due to steric shielding of the methoxy group .

- Instability in Polar Solvents : Others note decomposition in aqueous DMSO via radical pathways .

- Resolution :

- Use inert atmospheres (N₂/Ar) during reactions in polar solvents.

- Validate stability via accelerated aging tests (40°C/75% RH for 48h) .

Methodological Recommendations

Q. What computational tools optimize synthetic pathways for azocine derivatives?

- Software :

- Retrosynthesis : ChemAxon or Synthia for route scoping .

- Reaction Simulation : Gaussian or ORCA for transition-state analysis .

- Workflow :

Input target structure.

Screen feasible precursors (e.g., methoxy-substituted amines).

Simulate energy barriers for key steps (e.g., ring closure).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.